
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFMPP and is a synthetic compound that is structurally similar to serotonin. TFMPP has been used in various scientific studies to investigate its effects on the central nervous system and its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Synthesis and Cyclization Processes
- Cyclization Reactions : In the synthesis of diverse organic compounds, cyclization reactions play a crucial role. For instance, propargyl amines undergo cyclization reactions under mild conditions to produce various benzofurans, highlighting the utility of similar compounds in complex organic synthesis (Wongsa et al., 2013).
- Hydroamination and Cyclization : A study on the hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines shows the potential for creating pyrrolines, a process that could be relevant for compounds like 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride (Zhou et al., 2017).
Chemical Reactions and Mechanisms
- Reductive Amination : The reductive amination of aldehydes and ketones, as studied by Abdel-Magid et al. (1996), showcases the broad application of such reactions in creating a variety of compounds, potentially including derivatives of the compound (Abdel-Magid et al., 1996).
- Amide Formation : The mechanism of amide formation in aqueous media using carbodiimides, studied by Nakajima and Ikada (1995), provides insights into bioconjugation processes that could involve similar compounds (Nakajima & Ikada, 1995).
Applications in Material Science and Biochemistry
- Corrosion Inhibition : Research on triazole Schiff bases as corrosion inhibitors, as explored by Chaitra et al. (2015), reveals the potential of similar compounds in material science, particularly in protecting metals in acidic media (Chaitra et al., 2015).
- Drug Delivery : The use of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for swelling and drug delivery, as studied by Karimi et al. (2018), suggests the applicability of similar compounds in developing drug delivery systems (Karimi et al., 2018).
Propiedades
IUPAC Name |
4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N.ClH/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14;/h8-9H,3-7,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMHCYQIQKBSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

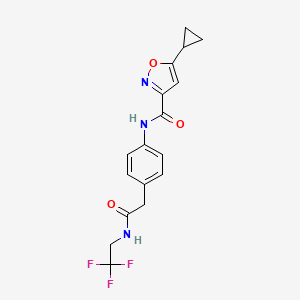
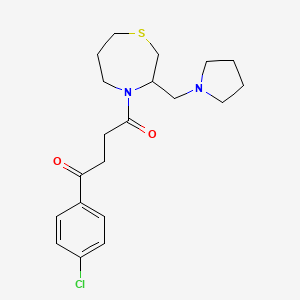



![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2904328.png)
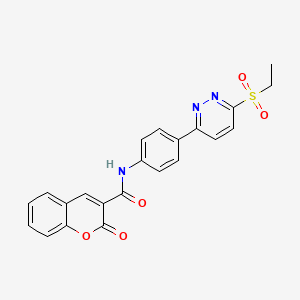
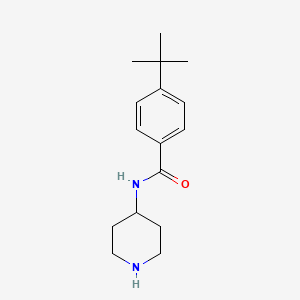
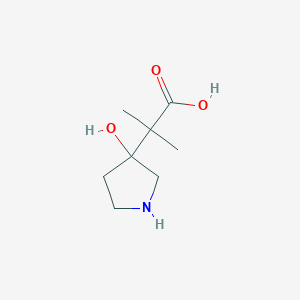
![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)
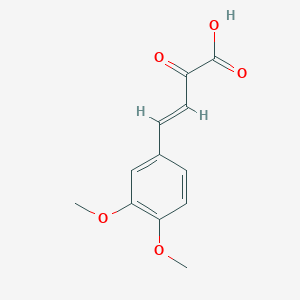

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2904340.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)